Delta-Amyrinacetat

Übersicht

Beschreibung

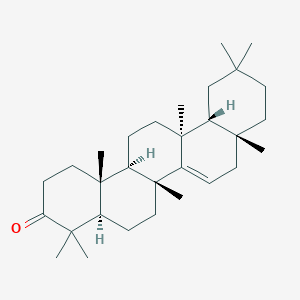

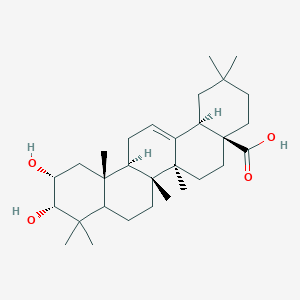

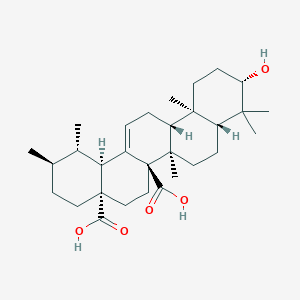

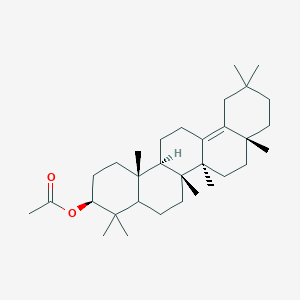

The compound delta-Amyrin acetate is a complex organic molecule It is known for its intricate structure, which includes multiple stereocenters and a variety of functional groups

Wissenschaftliche Forschungsanwendungen

delta-Amyrin acetate: has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

It is known that amyrin compounds, in general, have shown high value as antimicrobial and antifungal agents in plants, and they share pharmacologically relevant properties .

Mode of Action

It is known that the enzymatic polycyclization reactions catalyzed by oxidosqualene (OXSQ) cyclases (OSCs) proceed with complete regio- and stereospecificity, leading to the formation of new C–C bonds and chiral centers and to the generation of diverse polycyclic sterols and triterpenoids .

Biochemical Pathways

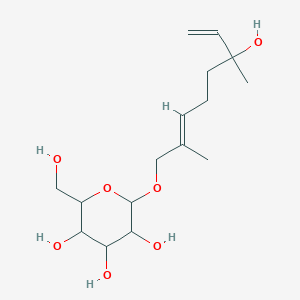

Delta-Amyrin acetate is involved in the biosynthetic pathway from farnesyl diphosphate (FPP) to cycloartenol or β-amyrin . This pathway includes the actions of squalene synthase (SQS) and squalene epoxidase (SQE), leading to the formation of diverse polycyclic sterols and triterpenoids .

Pharmacokinetics

It is known that the procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction .

Result of Action

The pentacyclic triterpene α, β-amyrin isolated from Protium heptaphyllum exerts antihyperglycemic and hypolipidemic effects in mouse models of STZ-induced diabetes and high-fat diet-induced hyperlipidemia

Biochemische Analyse

Biochemical Properties

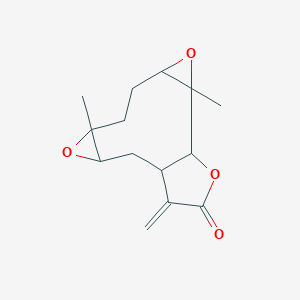

Delta-Amyrin acetate interacts with various enzymes and proteins in biochemical reactions. It is synthesized from 2,3-oxidosqualene by the enzyme β-amyrin synthase . This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form the triterpene backbone of delta-Amyrin acetate .

Cellular Effects

Delta-Amyrin acetate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to have anti-inflammatory effects . It inhibits the secretion of pro-inflammatory cytokines like PGE2 and IL-6, and also inhibits the activation of NF-κB, a key regulator of immune responses .

Molecular Mechanism

The molecular mechanism of action of delta-Amyrin acetate involves its interaction with various biomolecules. It binds to proteins in the blood, which can impact its efficacy . Strong protein binding may lead to prolonged therapeutic effects .

Temporal Effects in Laboratory Settings

The effects of delta-Amyrin acetate can change over time in laboratory settings. For instance, in a study on the production of amyrin in yeast, it was found that the production of amyrin increased over time with metabolic stimulation .

Dosage Effects in Animal Models

In animal models, the effects of delta-Amyrin acetate can vary with different dosages. For example, in a study on mice, it was found that administration of β-amyrin, a compound similar to delta-Amyrin acetate, resulted in a significant decrease in edema in a dose-dependent manner .

Metabolic Pathways

Delta-Amyrin acetate is involved in various metabolic pathways. It is synthesized from 2,3-oxidosqualene, a common intermediate in the biosynthesis of sterols and triterpenoids .

Transport and Distribution

It is known that it binds to proteins in the blood, which can impact its distribution and efficacy .

Subcellular Localization

The subcellular localization of delta-Amyrin acetate is not well studied. The enzyme that synthesizes it, β-amyrin synthase, is located in the cytosol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of delta-Amyrin acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Formation of the picene core: This can be achieved through cyclization reactions.

Functionalization: Introduction of the acetate group and other functional groups through esterification and other organic reactions.

Purification: Techniques such as chromatography are used to isolate the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

delta-Amyrin acetate: undergoes various chemical reactions, including:

Oxidation: Can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxidation state of the molecule.

Substitution: Functional groups can be substituted with others under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Transition metal catalysts like palladium or platinum may be used in some reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

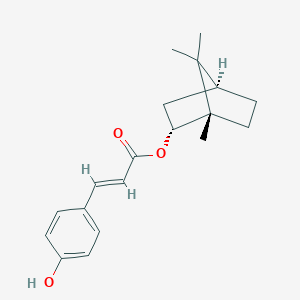

β-Amyrin acetate: Shares a similar structure but differs in specific functional groups and stereochemistry.

α-Amyrin acetate: Another related compound with slight variations in its molecular structure.

Uniqueness

delta-Amyrin acetate: is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer |

51361-60-5 |

|---|---|

Molekularformel |

C32H52O2 |

Molekulargewicht |

468.8 g/mol |

IUPAC-Name |

[(3S,6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate |

InChI |

InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)24(28(26,4)5)12-15-32(9)25(30)11-10-22-23-20-27(2,3)16-17-29(23,6)18-19-31(22,32)8/h24-26H,10-20H2,1-9H3/t24?,25-,26+,29-,30+,31-,32-/m1/s1 |

InChI-Schlüssel |

HPCVECTWKNBXCO-IUJOGEKDSA-N |

Isomerische SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CCC4=C5CC(CC[C@@]5(CC[C@]4([C@@]3(CCC2C1(C)C)C)C)C)(C)C)C |

SMILES |

CC(=O)OC1CCC2(C3CCC4=C5CC(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)(C)C)C |

Kanonische SMILES |

CC(=O)OC1CCC2(C3CCC4=C5CC(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)(C)C)C |

Aussehen |

Powder |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B198086.png)